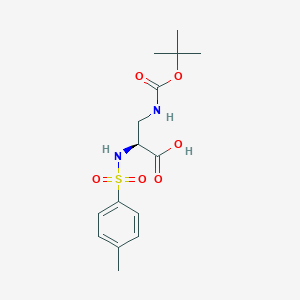

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid

描述

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid is a synthetic organic compound characterized by its complex structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid typically involves multiple steps:

Formation of the sulfonylamino group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylamino intermediate.

Introduction of the carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group.

Coupling with the amino acid: The final step involves coupling the protected intermediate with an amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and high-throughput screening methods to identify optimal reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

Peptide Synthesis

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid serves as a protective group in peptide synthesis. It allows for selective modification of amino acids, enhancing the stability of intermediates during synthesis. This compound is particularly advantageous because:

- Stability : It remains stable under various reaction conditions, making it a preferred choice for chemists.

- Selective Modification : The protection of the amino group enables the incorporation of other functional groups without affecting the integrity of the peptide backbone .

Drug Development

In pharmaceutical research, this compound plays a crucial role in designing bioactive compounds. Its applications include:

- Targeted Therapies : The compound is utilized to create drugs that target specific biological pathways, improving therapeutic efficacy and selectivity.

- Bioactive Compound Design : Researchers leverage its properties to enhance drug interactions with biological targets, potentially leading to more effective treatments for diseases .

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for:

- Diagnostic Tools : Enhancing the performance of diagnostic agents through improved binding properties.

- Therapeutic Agents : Facilitating targeted delivery systems that increase the effectiveness of therapeutic compounds .

Research in Neuroscience

This compound is applied in synthesizing compounds that modulate neurotransmitter systems. This application is significant for:

- Neurological Disorder Treatments : Developing new therapies aimed at conditions such as depression and anxiety by influencing neurotransmitter activity .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detecting and quantifying amino acids and peptides. Its applications include:

- Quantitative Analysis : Providing valuable insights into amino acid composition in various biological samples.

- Method Development : Enhancing the specificity and sensitivity of analytical techniques used in biochemical research .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Peptide Synthesis Efficiency

A study showcased the efficiency of this compound in synthesizing complex peptides with multiple modifications. The results indicated high yields and purity levels, demonstrating its utility as a protective agent in solid-phase peptide synthesis.

Case Study 2: Drug Design for Neurological Disorders

Research focusing on drug design using this compound revealed its potential to enhance binding affinity to specific receptors involved in neurological pathways. The findings suggested that derivatives of this compound could lead to novel treatments for disorders like Alzheimer's disease.

Case Study 3: Bioconjugation Applications

A recent investigation highlighted the use of this compound in creating bioconjugates that improved the delivery of therapeutic agents to targeted cells, significantly increasing treatment efficacy while minimizing side effects.

作用机制

The mechanism by which Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid exerts its effects depends on its application:

Protease Inhibition: The compound can bind to the active site of proteases, preventing substrate access and thus inhibiting the enzyme’s activity.

Polymer Modification: When used in polymers, it can interact with the polymer matrix, altering its physical properties.

相似化合物的比较

Similar Compounds

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: Similar structure but with a butanoic acid backbone.

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

Structural Features: The specific arrangement of functional groups in Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid provides unique reactivity and interaction profiles.

Applications: Its potential use in drug development and materials science distinguishes it from other similar compounds.

生物活性

Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid (CAS 16947-86-7) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a p-toluenesulfonyl moiety, which contribute to its biological activity and versatility as a building block in drug development.

- Molecular Formula : C15H22N2O6S

- Molecular Weight : 358.41 g/mol

This compound is often utilized in the synthesis of various biologically active molecules, particularly in the development of inhibitors for different biological targets.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, compounds derived from p-toluenesulfonyl isocyanate have demonstrated significant activity against HIV, with IC50 values indicating effective inhibition at low concentrations. These findings suggest that the sulfonamide group may enhance the compound's interaction with viral proteins, thereby inhibiting viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Photo-Induced Electron Transfer : Research indicates that arylsulfonamides, including this compound, can undergo photo-induced electron transfer processes. This mechanism may lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially disrupting their function .

- Inhibition of Enzymatic Activity : The compound has been explored as a potential inhibitor for various enzymes involved in disease pathways. Its structural features allow it to mimic substrate interactions, effectively blocking enzyme activity .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, although further research is needed to elucidate specific pathways and mechanisms involved .

Study 1: Antiviral Efficacy

In a study aimed at discovering novel antiviral agents, derivatives of this compound were synthesized and tested against HIV-1. The most promising derivative exhibited an IC50 value of 2.08 μM, indicating strong antiviral activity comparable to established antiviral drugs .

Study 2: Mechanistic Insights

Research conducted on the photochemical behavior of arylsulfonamide amino acids revealed that upon UV irradiation, this compound undergoes degradation to form several photoproducts, including toluenesulfinic acid. This degradation pathway was linked to its biological activity, suggesting that photostability is a critical factor in its application as a therapeutic agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O6S |

| Molecular Weight | 358.41 g/mol |

| IC50 against HIV-1 | 2.08 μM |

| Main Photoproducts | Toluene sulfinic acid |

属性

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVRMMCUXPRFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373183 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-86-7 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。